molecular formula C28H28FN3O5S B11687637 (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11687637
M. Wt: 537.6 g/mol
InChI Key: WTZXWFSYRNLHMS-UHFFFAOYSA-N
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Description

The compound (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with various functional groups, including methoxy, fluorophenyl, and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl ethylamine, 4-fluoroaniline, and 2-methoxybenzoyl chloride. The synthesis may proceed through the following steps:

    Formation of the Thiazinane Ring: The initial step involves the cyclization of 3,4-dimethoxyphenyl ethylamine with a suitable sulfur-containing reagent to form the thiazinane ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction with 4-fluoroaniline.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with 2-methoxybenzoyl chloride to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide: is unique due to its specific combination of functional groups and the presence of the thiazinane ring. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C28H28FN3O5S

Molecular Weight

537.6 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)imino-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C28H28FN3O5S/c1-35-22-7-5-4-6-21(22)31-27(34)25-17-26(33)32(28(38-25)30-20-11-9-19(29)10-12-20)15-14-18-8-13-23(36-2)24(16-18)37-3/h4-13,16,25H,14-15,17H2,1-3H3,(H,31,34)

InChI Key

WTZXWFSYRNLHMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4OC)OC

Origin of Product

United States

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